4-Bromo-2,3,5,6-tetrafluorobenzonitrile (CAS 17823-40-4) is a highly specialized, polyfluorinated aromatic building block defined by the orthogonal reactivity of its C-Br bond, electron-withdrawing nitrile group, and four ring-bound fluorine atoms. In industrial and advanced laboratory settings, it is primarily procured as a premium precursor for synthesizing high-performance optoelectronic materials (such as TADF OLED emitters) and metabolically robust pharmaceutical active ingredients [1]. The dense fluorine substitution drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, enhancing its electron-accepting properties, while simultaneously activating the C-Br bond toward rapid oxidative addition in transition-metal-catalyzed cross-coupling reactions [2]. Its excellent solubility in polar aprotic solvents and predictable reactivity profile make it a superior choice for complex molecular assembly where standard benzonitriles fail to provide sufficient electronic tuning or metabolic resistance.
Attempting to substitute 4-Bromo-2,3,5,6-tetrafluorobenzonitrile with cheaper, unfluorinated 4-bromobenzonitrile results in a critical loss of the perfluoro-effect, which is required to achieve the deep LUMO levels necessary for high-efficiency OLEDs and the metabolic blocking required in modern drug design [1]. Furthermore, the unfluorinated ring lacks the extreme electron deficiency that accelerates Pd-catalyzed cross-couplings, leading to stalled reactions or the need for harsher, yield-reducing conditions. Conversely, substituting with pentafluorobenzonitrile (CAS 773-82-0) forces chemists to rely on Nucleophilic Aromatic Substitution (SNAr) to functionalize the 4-position. SNAr on pentafluorobenzonitrile can yield unpredictable ortho/para isomeric mixtures depending on the nucleophile, whereas the specific C-Br bond in 4-Bromo-2,3,5,6-tetrafluorobenzonitrile acts as a precise, unambiguous handle for >99% regioselective transition-metal coupling[2]. This non-interchangeability dictates that for regioselective scale-up and advanced electronic tuning, the exact bromo-tetrafluoro compound must be procured.
The presence of four fluorine atoms on the benzonitrile ring drastically withdraws electron density, highly activating the C-Br bond toward low-valent transition metals. In comparative Suzuki-Miyaura couplings, 4-Bromo-2,3,5,6-tetrafluorobenzonitrile achieves >90% conversion under mild conditions (e.g., room temperature or mild heating in DMF/DMSO), whereas the unfluorinated 4-bromobenzonitrile baseline often stalls at <50% conversion or requires elevated temperatures and higher catalyst loadings to achieve similar yields[1].
| Evidence Dimension | Cross-coupling conversion efficiency under mild conditions |
| Target Compound Data | >90% yield with rapid oxidative addition |
| Comparator Or Baseline | 4-Bromobenzonitrile (<50% yield, sluggish oxidative addition) |
| Quantified Difference | Near-quantitative yield vs. partial conversion under identical mild catalytic conditions |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling in polar aprotic solvents |
Procuring the highly activated tetrafluoro derivative allows manufacturers to use milder reaction conditions, reducing energy costs, lowering catalyst loading, and minimizing purification steps.
When functionalizing the para-position of a highly fluorinated benzonitrile, the choice of starting material dictates the purity profile. Using 4-Bromo-2,3,5,6-tetrafluorobenzonitrile allows for >99% regioselective functionalization via the C-Br bond using cross-coupling. In contrast, utilizing pentafluorobenzonitrile requires SNAr, which can result in 10-30% off-target ortho-substitution byproducts depending on the steric and electronic nature of the nucleophile [1].
| Evidence Dimension | Regioselectivity of para-position functionalization |
| Target Compound Data | >99% regioselectivity via C-Br cross-coupling |
| Comparator Or Baseline | Pentafluorobenzonitrile (70-90% para-selectivity via SNAr, yielding isomeric mixtures) |
| Quantified Difference | Elimination of 10-30% off-target ortho-isomers |
| Conditions | Nucleophilic or organometallic functionalization of the 4-position |
Guarantees a single-isomer product, eliminating the need for costly and yield-destroying chromatographic separations during scale-up.
In optoelectronic applications, the tetrafluorobenzonitrile core acts as an exceptionally strong electron acceptor. Thermally Activated Delayed Fluorescence (TADF) emitters utilizing the 2,3,5,6-tetrafluorobenzonitrile acceptor core combined with carbazole donors achieve maximum External Quantum Efficiencies (EQE) exceeding 22% in fully solution-processed blue OLED devices. Standard unfluorinated benzonitrile-based emitters typically struggle to surpass 10-12% EQE in similar deep-blue device architectures due to insufficient LUMO depth and poorer reverse intersystem crossing (RISC) rates [1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) in blue OLEDs |
| Target Compound Data | >22.6% EQE |
| Comparator Or Baseline | Unfluorinated benzonitrile acceptor cores (<12% EQE) |
| Quantified Difference | Nearly 2x higher EQE with significantly reduced efficiency roll-off |
| Conditions | Fully solution-processed hybrid white/blue OLED devices |
Essential for display manufacturers seeking to procure core building blocks that maximize blue pixel efficiency and device lifespan.
The solid-state packing of materials derived from 4-Bromo-2,3,5,6-tetrafluorobenzonitrile is governed by strong aryl–perfluoroaryl interactions. X-ray crystallographic studies demonstrate that these derivatives form highly ordered intermolecular chains with face-to-face π-stacking contacts of 3.77–3.79 Å [1]. Non-fluorinated analogs lack this specific quadrupolar interaction, resulting in less predictable crystal packing and subsequently lower charge carrier mobility in organic semiconductor applications.
| Evidence Dimension | Intermolecular π-stacking distance and ordering |
| Target Compound Data | 3.77–3.79 Å via aryl-perfluoroaryl stacking |
| Comparator Or Baseline | Non-fluorinated analogs (lack specific quadrupolar stacking, variable distances) |
| Quantified Difference | Formation of predictable, tightly packed supramolecular chains vs. disordered packing |
| Conditions | Solid-state X-ray crystallographic analysis |
Provides material scientists with a reliable structural motif to engineer high-mobility organic semiconductors and robust solid-state optical materials.
Because of its ability to provide an exceptionally deep LUMO and strong electron-accepting character, this compound is the optimal precursor for synthesizing donor-acceptor TADF molecules. It is specifically chosen over unfluorinated analogs when manufacturing solution-processed blue OLEDs that require External Quantum Efficiencies (EQE) above 20% and minimal efficiency roll-off[1].
In drug discovery and development, this compound is the right choice for installing a heavily fluorinated, metabolically resistant aryl nitrile motif. The highly reactive C-Br bond allows process chemists to utilize mild Suzuki or Buchwald-Hartwig couplings to achieve >99% para-functionalization, avoiding the isomeric mixtures and difficult purifications associated with using pentafluorobenzonitrile [2].
Due to its capacity to enforce strong aryl-perfluoroaryl π-stacking (with precise 3.77–3.79 Å contacts), this building block is ideal for synthesizing organic semiconductors, liquid crystals, and solid-state optical materials where predictable, highly ordered supramolecular assembly is critical for charge mobility and device performance [3].
Irritant